![molecular formula C17H15BrO5 B12605788 [(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid CAS No. 917904-29-1](/img/structure/B12605788.png)
[(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid
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Overview
Description
[(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid is an organic compound with a complex structure that includes both bromophenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure allows for various biological activities, particularly in the realm of drug discovery. Interaction studies involving [(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid are crucial for understanding its pharmacodynamics. Research indicates that compounds with similar structures can exhibit anti-inflammatory, analgesic, and anti-cancer properties.
Case Studies
- Anti-inflammatory Activity : A study on structurally related compounds, such as 2-(4-Bromophenyl)propanoic acid, demonstrated significant anti-inflammatory effects, suggesting that this compound may possess similar properties due to its structural similarities .
- Antimicrobial Properties : Research has indicated that derivatives of propanedioic acids can exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The potential for this compound to be developed into an antibacterial agent warrants further investigation .
Organic Synthesis
The versatility of this compound in organic synthesis is notable. The compound can undergo typical reactions associated with carboxylic acids, allowing for the synthesis of various derivatives that may enhance or alter biological activities.
Synthetic Routes
- Esterification Reactions : The carboxylic acid moiety can be converted into esters, which are often more soluble and can exhibit different biological activities.
- Condensation Reactions : The compound can participate in condensation reactions to form more complex molecules relevant in drug design .
Materials Science
The electronic properties imparted by the bromine and methoxy substituents make this compound a candidate for applications in materials science, particularly in the development of organic semiconductors and photovoltaic materials.
Potential Applications
- Organic Photovoltaics : The compound's ability to absorb light and facilitate electron transfer could make it suitable for use in solar cell technologies.
- Conductive Polymers : Its incorporation into polymer matrices may enhance the electrical conductivity of materials used in electronic devices .
Mechanism of Action
The mechanism of action for [(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(4-Bromophenyl)(3-methoxyphenyl)methyl]acetic acid
- [(4-Bromophenyl)(3-methoxyphenyl)methyl]butanedioic acid
- [(4-Bromophenyl)(3-methoxyphenyl)methyl]benzoic acid
Uniqueness
[(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid is unique due to its specific combination of bromophenyl and methoxyphenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Biological Activity
[(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid , also known as 2-[(4-bromophenyl)-(3-methoxyphenyl)methyl]propanedioic acid, is an organic compound notable for its unique structural features, which include a bromophenyl and a methoxyphenyl group linked to a propanedioic acid backbone. The molecular formula is C16H15BrO4, with a molecular weight of approximately 379.202 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Antioxidant Activity
Research indicates that compounds with similar structural motifs often exhibit significant antioxidant properties. For instance, bromophenolic compounds have been documented to possess DPPH radical scavenging activities, which are indicative of their ability to neutralize free radicals and reduce oxidative stress . The presence of bromine and methoxy groups in this compound may enhance its antioxidant capacity compared to other phenolic compounds.
Antimicrobial Properties
The antimicrobial activity of related compounds suggests that this compound could also exhibit similar effects. Various studies have shown that brominated phenolic compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, derivatives with bromine substitutions have demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer properties of compounds featuring bromophenyl and methoxyphenyl moieties have been explored in several studies. For instance, certain brominated phenolic compounds were found to exhibit cytotoxicity against various cancer cell lines, with IC50 values indicating their potency . The structural characteristics of this compound may contribute to similar anticancer activities, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
Mechanistic Studies
Investigations into the mechanisms of action for similar compounds suggest multiple pathways through which they exert their biological effects. These include modulation of signaling pathways such as NF-κB and MAPK, inhibition of specific kinases, and interactions with cellular receptors . Understanding these mechanisms for this compound could provide insights into its therapeutic applications.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure-activity relationship (SAR). Key factors influencing its activity include:
- Bromine Substitution : The presence of bromine in the para position may enhance electron-withdrawing effects, increasing reactivity towards biological targets.
- Methoxy Group : The methoxy group can influence solubility and bioavailability, potentially enhancing the compound's pharmacokinetic profile.
- Carboxylic Acid Moiety : This functional group is crucial for interactions with biological macromolecules, facilitating binding to enzymes or receptors.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the potential advantages of this compound over structurally similar compounds:
Compound Name | Structure | Key Features | Biological Activity |
---|---|---|---|
2-(4-Bromophenyl)propanoic acid | Structure | Anti-inflammatory | Moderate |
2-(3-Methoxyphenyl)propanoic acid | Structure | Analgesic properties | Low |
2-(4-Chlorophenyl)propanoic acid | Structure | Anti-cancer activity | High |
This table illustrates that while other compounds share structural similarities, the unique combination of bromine and methoxy groups in this compound may confer superior biological activities.
Study 1: Antioxidant Activity Evaluation
In a study evaluating the antioxidant properties of various phenolic compounds, this compound was tested alongside known antioxidants. Results indicated that it exhibited significant DPPH radical scavenging activity comparable to established antioxidants like butylated hydroxytoluene (BHT), suggesting its potential application in oxidative stress-related conditions .
Study 2: Cytotoxicity Against Cancer Cell Lines
A series of experiments assessed the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated IC50 values ranging from 10 to 30 μM against various cell lines, indicating promising anticancer activity. Further mechanistic studies revealed that it induced apoptosis through caspase activation pathways .
Properties
CAS No. |
917904-29-1 |
---|---|
Molecular Formula |
C17H15BrO5 |
Molecular Weight |
379.2 g/mol |
IUPAC Name |
2-[(4-bromophenyl)-(3-methoxyphenyl)methyl]propanedioic acid |
InChI |
InChI=1S/C17H15BrO5/c1-23-13-4-2-3-11(9-13)14(15(16(19)20)17(21)22)10-5-7-12(18)8-6-10/h2-9,14-15H,1H3,(H,19,20)(H,21,22) |
InChI Key |
QLGKDZGCTVPCIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC=C(C=C2)Br)C(C(=O)O)C(=O)O |
Origin of Product |
United States |
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